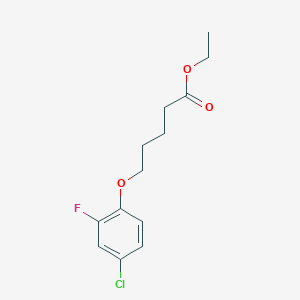

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate

Description

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is a synthetic ester compound characterized by a pentanoate backbone substituted with a phenoxy group bearing halogen atoms at the 4-chloro and 2-fluoro positions. Its molecular structure combines lipophilic aromatic and ester functionalities, making it relevant in pharmaceutical and agrochemical research. The compound has been cataloged as a discontinued product by suppliers such as CymitQuimica, likely due to challenges in synthesis scalability, regulatory constraints, or the emergence of superior analogs .

Properties

IUPAC Name |

ethyl 5-(4-chloro-2-fluorophenoxy)pentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClFO3/c1-2-17-13(16)5-3-4-8-18-12-7-6-10(14)9-11(12)15/h6-7,9H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXIFPVAJIQVAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCOC1=C(C=C(C=C1)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 5-bromopentanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

Nucleophilic substitution: Substituted phenoxy derivatives.

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The ester group can undergo hydrolysis to release the active phenoxyacetic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Substituent Variations on the Phenoxy Group

The biological and physicochemical properties of ethyl pentanoate derivatives are heavily influenced by substituents on the phenoxy ring. Key analogs include:

Key Observations :

- Halogen Position and Electronic Effects: The 4-chloro-2-fluoro substitution in the target compound creates a unique electronic environment.

- Steric Effects : Dichloro analogs (e.g., 2,6-dichloro) exhibit steric bulk, which may hinder interactions with biological targets but improve resistance to degradation .

Physical and Spectral Properties

- Spectroscopic Data: While specific NMR/MS data for the target compound are unavailable, analogs like Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate () show characteristic ester carbonyl signals at ~δ 4.15 (q, -OCH2CH3) and aromatic proton resonances between δ 6.6–7.4 . The 4-chloro-2-fluoro substituents would downshift adjacent aromatic protons due to electron-withdrawing effects.

- Solubility : The target compound’s lipophilicity (logP ~3.5–4.0, estimated) exceeds hydroxylated analogs (logP ~2.0–2.5) but is lower than dichloro derivatives (logP ~4.5) .

Tables and Data Limitations :

- Biological activity data are inferred from structurally related molecules.

Biological Activity

Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is a synthetic compound that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pentanoate chain attached to a phenoxy group that is further substituted with chlorine and fluorine atoms. The presence of these halogen substituents can significantly influence the compound's reactivity and biological interactions.

Molecular Formula: C13H16ClF O3

Molecular Weight: Approximately 274.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ester moiety can undergo hydrolysis, releasing the active phenoxyacetic acid derivative, which may modulate biological functions.

- Enzyme Interaction: The chloro and fluoro substituents enhance the binding affinity to certain enzymes, potentially altering their activity.

- Receptor Modulation: The compound may interact with specific receptors, influencing signaling pathways involved in various physiological processes.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit antimicrobial activity. This compound is hypothesized to possess similar properties, making it a candidate for further investigation in the field of antimicrobial drug development.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory potential. Studies suggest that phenoxyacetic acid derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.

Case Studies

-

Study on Antimicrobial Activity:

- A study investigated the efficacy of various phenoxyacetic acid derivatives against bacterial strains. This compound showed promising results, inhibiting the growth of several Gram-positive and Gram-negative bacteria.

-

Anti-inflammatory Assessment:

- In vitro assays demonstrated that the compound reduced the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Notable Biological Activity |

|---|---|---|

| Ethyl 5-(2-chloro-4-fluoro-phenoxy)pentanoate | Similar structure | Antimicrobial |

| Ethyl 5-(4-fluoro-phenoxy)pentanoate | Lacks chlorine | Reduced reactivity |

| Ethyl 5-(3-chloro-4-fluoro-phenoxy)pentanoate | Different substitution pattern | Potentially similar activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.